Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate
Description
Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate is a synthetic organic compound characterized by a piperazine ring substituted with a 4-chlorophenyl group, a nitro group at the 3-position of the benzene ring, and a methyl ester moiety.
Properties
IUPAC Name |
methyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-18(23)13-2-7-16(17(12-13)22(24)25)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABIHHRKSFYNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common method includes the reaction of 4-chlorophenylpiperazine with nitrobenzoic acid derivatives under specific conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate is studied for its potential biological activity. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may serve as a precursor for drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context in which the compound is used, whether in biological systems or industrial applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Conversely, bulky substituents like cyclopropylcarbonyl or carbothioyl could sterically hinder interactions.
- Linker Modifications: The fluorophenyl analogue in includes a 2-oxoethyl linker, which may increase conformational flexibility compared to the rigid piperazino group in the target compound.
- Piperazino vs. Phenoxy: The phenoxy-substituted analogue lacks the basic piperazine nitrogen, likely reducing solubility in aqueous media.
Challenges :
- The nitro group’s meta position may direct electrophilic substitution reactions, complicating further derivatization.
- Steric hindrance from substituents like cyclopropylcarbonyl could reduce reaction yields.
Physicochemical and Commercial Data
Available data from chemical catalogs reveal:
Biological Activity
Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate, with the molecular formula CHClNO and CAS number 478246-43-4, is a compound of significant interest in pharmacological research. Its structural features suggest potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a piperazine moiety, which is known for its ability to interact with various biological targets such as receptors and enzymes. The presence of a nitro group and a chlorophenyl substituent further enhances its chemical reactivity and biological activity. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 375.81 g/mol |
| Purity | >90% |
| CAS Number | 478246-43-4 |
1. Neuropharmacological Effects
Preliminary studies indicate that compounds similar to this compound may exhibit significant neuropharmacological effects. These include interactions with serotonin and dopamine receptors, which are critical in modulating mood and behavior. For instance, compounds with similar structures have been investigated for their potential as antidepressants or anxiolytics due to their ability to enhance serotonergic activity .
2. Anticancer Potential
Research has suggested that this compound could be explored for its anticancer properties. The structural similarity to other known anticancer agents indicates potential mechanisms involving the inhibition of tumor growth or induction of apoptosis in cancer cells. Studies on related compounds have shown promising results against various cancer cell lines, warranting further investigation into the specific effects of this compound .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive function.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or therapeutic outcomes.
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Study on Antidepressant Activity : A study investigated a series of piperazine derivatives for their ability to modulate serotonin receptor activity. Results indicated that certain modifications enhanced binding affinity and efficacy, suggesting that this compound may exhibit similar properties .
- Anticancer Research : Another study focused on nitro-substituted benzene derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The findings support the hypothesis that this compound could possess similar anticancer effects.
Q & A
Basic: What synthetic routes are commonly employed for Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting 4-chlorophenylpiperazine with methyl 3-nitro-4-bromobenzoate under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like potassium carbonate. Optimization includes controlling stoichiometry (1:1.2 molar ratio of aryl halide to piperazine derivative) and reaction time (12–24 hours at 80–100°C) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Advanced: How can reaction efficiency be improved for high-yield synthesis?
Methodological Answer:
Catalytic systems such as palladium-based catalysts (e.g., Pd(OAc)₂ with ligands like Xantphos) can enhance coupling efficiency in Ullmann or Buchwald-Hartwig reactions. Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 24 hours) while maintaining yields >85%. Solvent screening (e.g., switching from DMF to NMP) and inert atmosphere (N₂/Ar) mitigate oxidative byproducts. Kinetic monitoring via TLC or in-situ IR helps identify optimal termination points .
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- ¹H/¹³C-NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.2–8.5 ppm). The piperazino group’s N–CH₂ protons appear as broad singlets (δ ~3.2–3.5 ppm) .
- ESI-MS : A molecular ion peak at m/z = 390.3 [M+H]⁺ confirms the molecular weight. Isotopic patterns for chlorine (3:1 ratio at m/z 390/392) validate the 4-chlorophenyl moiety .
Advanced: How to resolve spectral contradictions (e.g., overlapping signals)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic and piperazino protons. For example, HSQC correlates carbons to adjacent protons, distinguishing nitro group effects on adjacent carbons.
- Variable Temperature NMR : Suppresses signal broadening caused by piperazine ring flexibility at lower temperatures (e.g., 25°C → −20°C) .
Basic: Which chromatographic methods assess purity?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30) + 0.1% TFA. Retention time (~8–10 minutes) and UV detection at 254 nm ensure >98% purity. Reference standards (e.g., 4-chlorophenylpiperazine) help identify impurities .
- TLC : Ethyl acetate/hexane (3:7) on silica plates (Rf ~0.5) with UV visualization.
Advanced: How to identify and quantify trace impurities?
Methodological Answer:
- LC-MS/MS : Detects impurities at <0.1% levels. For example, a common impurity is the des-nitro derivative (absence of –NO₂ group, m/z = 345.2).
- Spiking Experiments : Co-inject suspected impurities (e.g., 4-chlorophenylpiperazine) to match retention times and fragmentation patterns .
Basic: What in vitro assays evaluate biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against prolyl hydroxylases (PHDs) using α-ketoglutarate depletion assays (absorbance at 340 nm). IC₅₀ values <10 µM suggest potency .
- Cell-Based Models : Hypoxia-inducible factor (HIF) stabilization in HEK293 cells, monitored via Western blot or luciferase reporters .
Advanced: How to design molecular docking studies for target identification?
Methodological Answer:
- Protein Preparation : Use crystal structures (e.g., SARS-CoV-2 main protease, PDB: 6LU7) after removing water and adding hydrogens.
- Docking Software (AutoDock Vina) : Grid boxes centered on active sites (e.g., catalytic cysteine for proteases). Prioritize poses with hydrogen bonds to piperazino N-atoms and nitro group interactions .
Basic: How to determine melting points without literature data?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Heat samples at 10°C/min under N₂. A sharp endothermic peak (e.g., 150–160°C) indicates purity.
- Capillary Method : Use calibrated apparatus with slow heating (1–2°C/min). Triplicate measurements reduce error .
Advanced: How to address contradictory synthetic yields in literature?
Methodological Answer:
- DoE (Design of Experiments) : Vary factors (solvent, catalyst loading, temperature) using a factorial design. For example, ANOVA identifies temperature as the critical factor (p < 0.05).
- Moisture Control : Use molecular sieves in reactions sensitive to hydrolysis (e.g., nitro group stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
